molecular formula C16H26BrNO2 B14753269 Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide CAS No. 1613-08-7

Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide

Cat. No.: B14753269
CAS No.: 1613-08-7
M. Wt: 344.29 g/mol
InChI Key: SBAZZNJVVGDECD-UHFFFAOYSA-M
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Description

Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide typically involves the reaction of diethylmethylamine with a suitable oxetane derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The bromide ion is introduced through the addition of hydrobromic acid or a bromide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Silver nitrate for the substitution of bromide with nitrate.

Major Products

    Oxidation: Oxidized derivatives of the oxetane ring.

    Reduction: Reduced forms of the phenoxymethyl group.

    Substitution: Quaternary ammonium compounds with different anions.

Scientific Research Applications

Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide has several scientific research applications:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial and antiviral activities.

    Industry: Utilized in the formulation of disinfectants and cleaning agents.

Mechanism of Action

The mechanism of action of diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The molecular targets include phospholipids and proteins within the cell membrane, and the pathways involved are related to membrane integrity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.

    Didecyldimethylammonium chloride: Commonly used in disinfectants and antiseptics.

Uniqueness

Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide is unique due to its specific oxetane ring structure, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.

Properties

CAS No.

1613-08-7

Molecular Formula

C16H26BrNO2

Molecular Weight

344.29 g/mol

IUPAC Name

diethyl-methyl-[[3-(phenoxymethyl)oxetan-3-yl]methyl]azanium;bromide

InChI

InChI=1S/C16H26NO2.BrH/c1-4-17(3,5-2)11-16(12-18-13-16)14-19-15-9-7-6-8-10-15;/h6-10H,4-5,11-14H2,1-3H3;1H/q+1;/p-1

InChI Key

SBAZZNJVVGDECD-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2.[Br-]

Origin of Product

United States

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